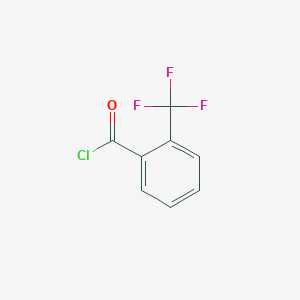

2-(Trifluoromethyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88290. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIUWSYTQJLIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185130 | |

| Record name | alpha,alpha,alpha-Trifluoro-o-toluoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-94-7 | |

| Record name | 2-(Trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 312-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha-Trifluoro-o-toluoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-o-toluoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01D0B64EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 2-(Trifluoromethyl)benzoyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-(Trifluoromethyl)benzoyl chloride, a key reagent and intermediate in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 | d | ~7.8 | Aromatic H |

| ~7.9 | d | ~7.7 | Aromatic H |

| ~7.8 | t | ~7.7 | Aromatic H |

| ~7.7 | t | ~7.6 | Aromatic H |

Note: The aromatic region typically displays a complex multiplet pattern. The chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (carbonyl) |

| ~135 | Aromatic C-H |

| ~133 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~130 (q) | Aromatic C-CF₃ |

| ~128 | Aromatic C-H |

| ~123 (q) | CF₃ |

Note: The signals for the trifluoromethyl group and the carbon to which it is attached appear as quartets (q) due to C-F coupling.

IR (Infrared) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch (acid chloride) |

| ~1315 | Strong | C-F stretch |

| ~1200 | Strong | C-F stretch |

| ~1130 | Strong | C-F stretch |

| ~850 | Medium | C-Cl stretch |

| ~770 | Strong | C-H bend (ortho-disubstituted) |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| 208/210 | ~20 / ~7 | [M]⁺ (Molecular ion) |

| 173 | 100 | [M-Cl]⁺ |

| 145 | ~80 | [M-Cl-CO]⁺ |

| 95 | ~30 | [C₆H₄F]⁺ |

Note: The presence of chlorine results in an isotopic pattern for chlorine-containing fragments (M and M+2 peaks).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.[1] The sample is then placed in the NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.[2] The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio. The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[3][4] A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film. The plates are then mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first. Subsequently, the spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.[6][7] The liquid sample is injected into the GC, where it is vaporized and separated from any impurities. The vaporized sample then enters the EI source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[8] This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectral analysis and the key structural features of this compound.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. sc.edu [sc.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. What are the common ionization methods for GC/MS [scioninstruments.com]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)benzoyl Chloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzoyl chloride, a crucial reagent in organic synthesis, particularly for the pharmaceutical and agrochemical industries. This document outlines its chemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its role as a versatile building block in the development of novel chemical entities.

Core Properties of this compound

This compound, also known as α,α,α-trifluoro-o-toluoyl chloride, is an aromatic acyl chloride.[1][2] The presence of the electron-withdrawing trifluoromethyl group at the ortho-position significantly influences the reactivity of the acyl chloride moiety, making it a highly efficient acylating agent.[3] Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₄ClF₃O[1][4][5] |

| Molecular Weight | 208.57 g/mol [5] |

| CAS Number | 312-94-7[1][2][4] |

| Appearance | Colorless to light yellow liquid[6] |

| Boiling Point | 84-85 °C at 16 mmHg[5] |

| Density | 1.416 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.479[5] |

Significance in Research and Drug Development

The trifluoromethyl (CF₃) group is a key functional group in medicinal chemistry, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][7] this compound serves as a primary building block for introducing the 2-(trifluoromethyl)benzoyl moiety into a wide range of molecules.[3] Its applications are extensive and include the synthesis of:

-

Pharmaceuticals: It is a vital intermediate in the creation of various therapeutic agents, including those for oncology and inflammatory diseases.[3] The incorporation of the trifluoromethyl group can significantly improve a drug's efficacy and pharmacokinetic profile.[3][7]

-

Agrochemicals: This compound is utilized in the development of potent herbicides and insecticides.[7]

-

Biologically Active Compounds: It is a precursor for synthesizing 2-trifluoromethyl benzamide, a structural motif present in numerous biologically active molecules.[3][8]

Experimental Protocol: Synthesis of this compound

A common and efficient laboratory-scale synthesis of this compound involves the reaction of 2-(Trifluoromethyl)benzoic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride.[3][5] The following protocol details the synthesis using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[5][6]

Materials:

-

2-(Trifluoromethyl)benzoic acid

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, slowly add oxalyl chloride (1.1 eq).[5][6]

-

Following the addition of oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 4 drops) dropwise to the reaction mixture.[5][6]

-

Allow the reaction mixture to stir at room temperature for approximately 1 hour.[5][6] The reaction progress can be monitored by the cessation of gas evolution.

-

Upon completion of the reaction, remove the solvent and excess oxalyl chloride by distillation under reduced pressure using a rotary evaporator.[5][6]

-

The resulting this compound is often obtained in quantitative yield and can typically be used in subsequent reactions without further purification.[5][6]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (HCl and CO).

-

Oxalyl chloride and this compound are corrosive and lachrymatory; appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[6]

-

Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride product.[3]

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway for the preparation of this compound from 2-(Trifluoromethyl)benzoic acid.

Caption: Synthesis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. 2-(三氟甲基)苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 312-94-7 | Benchchem [benchchem.com]

- 4. This compound | CAS#:312-94-7 | Chemsrc [chemsrc.com]

- 5. This compound | 312-94-7 [chemicalbook.com]

- 6. This compound CAS#: 312-94-7 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)benzoyl chloride is a pivotal chemical intermediate, valued for its role in introducing the 2-(trifluoromethyl)benzoyl moiety into complex molecules. The presence of the trifluoromethyl group at the ortho position significantly influences the compound's reactivity, creating a unique profile of electronic activation and steric modulation. This technical guide provides a comprehensive analysis of the reactivity of this compound with common classes of nucleophiles, including nitrogen, oxygen, and sulfur nucleophiles. It details the underlying principles governing these reactions, presents quantitative data where available, and provides detailed experimental protocols for key transformations. Furthermore, this document illustrates reaction mechanisms, experimental workflows, and applications in medicinal chemistry through logical diagrams, serving as a critical resource for professionals in organic synthesis and drug development.

Core Reactivity Principles

The reactivity of this compound (CAS No. 312-94-7) is primarily dictated by the interplay between the highly reactive acyl chloride functional group and the unique substitution pattern of the benzene ring.[1] The primary site for nucleophilic attack is the electrophilic carbonyl carbon.

Electronic Effects

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong inductive effect (-I) significantly increases the electrophilicity of the carbonyl carbon, making the acyl chloride exceptionally reactive towards nucleophiles compared to unsubstituted benzoyl chloride.[1] This activation facilitates rapid acyl substitution reactions.

Steric Effects

Positioned at the ortho-position, the bulky -CF₃ group can exert steric hindrance, potentially impeding the approach of a nucleophile to the carbonyl carbon. This steric effect can modulate the reaction rate, particularly with bulky nucleophiles. The overall reactivity is a balance between the powerful electronic activation and this potential steric impediment.

Reactions with Nucleophiles: A Quantitative Overview

This compound readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles to produce amides, esters, and thioesters, typically in high yields.

Reactions with N-Nucleophiles (Amine Derivatives)

The reaction with primary and secondary amines is a fundamental transformation that yields N-substituted 2-(trifluoromethyl)benzamides. These reactions are generally rapid and efficient, often proceeding at low to ambient temperatures in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Representative Reactions with N-Nucleophiles

| Nucleophile | Base/Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ammonia (gas) | Isopropanol | -10 to 0 °C, 3.5 h | 2-(Trifluoromethyl)benzamide | 90.6% | [2] |

| Aniline | Pyridine/DCM | 0 °C to RT | N-Phenyl-2-(trifluoromethyl)benzamide | >95% (Typical) | Illustrative* |

| Benzylamine | Triethylamine/DCM | 0 °C to RT | N-Benzyl-2-(trifluoromethyl)benzamide | >95% (Typical) | Illustrative* |

*Yields for aniline and benzylamine are illustrative, based on standard Schotten-Baumann reactions with highly reactive acyl chlorides. Specific experimental data for these substrates with this compound was not found in the searched literature.

Reactions with O-Nucleophiles (Alcohols, Water)

Esterification occurs readily with alcohols, often catalyzed by a non-nucleophilic base like pyridine. Due to its high reactivity, the compound is also sensitive to moisture and undergoes rapid hydrolysis to 2-(trifluoromethyl)benzoic acid.[3]

Table 2: Representative Reactions with O-Nucleophiles

| Nucleophile | Base/Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethanol | Pyridine/Toluene | RT | Ethyl 2-(trifluoromethyl)benzoate | >90% (Typical) | Illustrative* |

| Phenol | NaOH (aq) / DCM | RT | Phenyl 2-(trifluoromethyl)benzoate | >90% (Typical) | Illustrative* |

| Water | H₂O | Ambient | 2-(Trifluoromethyl)benzoic acid | Quantitative |[3] |

*Yields for ethanol and phenol are illustrative, based on standard esterification procedures. While highly efficient reactions are expected, specific quantitative data was not found in the searched literature.

Reactions with S-Nucleophiles (Thiols)

Analogous to alcohols, thiols react efficiently to form thioesters. The reaction is typically performed in the presence of a base to generate the more potent thiolate anion nucleophile.

Table 3: Representative Reactions with S-Nucleophiles

| Nucleophile | Base/Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophenol | NaOH / Methanol | RT | S-Phenyl 2-(trifluoromethyl)benzothioate | >90% (Typical) | Illustrative* |

| Benzyl Mercaptan | Triethylamine/DCM | RT | S-Benzyl 2-(trifluoromethyl)benzothioate | >90% (Typical) | Illustrative* |

*Yields are illustrative, based on standard thioesterification procedures. The reaction of benzoyl chloride with thiophenol proceeds in high yield, and similar reactivity is expected.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with representative nucleophiles.

Protocol 1: Synthesis of 2-(Trifluoromethyl)benzamide (Amidation)

This protocol is adapted from a filed patent and demonstrates the reaction with ammonia.[2]

Materials:

-

This compound (50 g)

-

Isopropanol (400 g)

-

Ammonia gas

-

Reaction vessel equipped with a gas inlet and stirrer

Procedure:

-

Charge the reaction vessel with this compound (50 g) and isopropanol (400 g).

-

Cool the reaction mixture to a temperature range of -10 °C to 0 °C.

-

Purge ammonia gas into the stirred solution.

-

Maintain the reaction under stirring for 3.5 hours at -10 °C to 0 °C.

-

During the reaction, ammonium chloride will precipitate out as a white solid.

-

Upon completion, filter the reaction mixture to remove the ammonium chloride precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The reported yield of 2-(Trifluoromethyl)benzamide is 90.6%.[2]

Protocol 2: Illustrative Synthesis of Ethyl 2-(Trifluoromethyl)benzoate (Esterification)

This is a general procedure for the esterification of an acyl chloride. Optimization may be required.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Ethanol (1.2 eq)

-

Anhydrous Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of anhydrous ethanol and anhydrous pyridine in DCM.

-

Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product via column chromatography if necessary.

Mechanism of Reaction: Nucleophilic Acyl Substitution

The reaction of this compound with nucleophiles proceeds via a classic nucleophilic acyl substitution mechanism. This is a two-step addition-elimination pathway.

-

Nucleophilic Attack: The nucleophile (Nu-H) attacks the highly electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group. A final deprotonation step, often assisted by a base, yields the final product and neutralizes the acid byproduct.

Applications in Drug Discovery and Development

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] Consequently, the 2-(trifluoromethyl)benzoyl scaffold is a valuable building block in the synthesis of novel pharmaceutical agents. While direct synthesis of a marketed drug from this starting material is not prominently documented, its application in creating libraries of compounds for biological screening is a cornerstone of the drug discovery process.

For example, in the development of novel anti-inflammatory agents or kinase inhibitors, a common workflow involves acylating a range of amine-containing cores to rapidly generate a library of benzamide analogs. These analogs are then screened for biological activity to identify lead compounds for further optimization.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of amides, esters, and thioesters. Its reactivity is dominated by the strong electron-withdrawing effect of the ortho-trifluoromethyl group, which potently activates the carbonyl group for nucleophilic attack. While steric hindrance can play a modulating role, reactions with a broad range of nucleophiles proceed efficiently under standard conditions. The utility of this building block, particularly in the construction of compound libraries for drug discovery, underscores its importance for researchers in the pharmaceutical and chemical industries. This guide provides the foundational knowledge, practical data, and procedural templates necessary to effectively utilize this powerful synthetic tool.

References

Navigating the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-(Trifluoromethyl)benzoyl chloride (CAS No. 312-94-7). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes critical safety and handling information to ensure the integrity of the compound and the safety of laboratory personnel.

Core Stability Characteristics

This compound is a highly reactive aromatic acyl chloride, valued as a key intermediate in organic synthesis.[1] Its utility is intrinsically linked to its reactivity, which also dictates its stability profile. The primary stability concern is its high susceptibility to hydrolysis.

Water Reactivity: The compound is classified as "water reactive."[2][3] Contact with water or moisture leads to a rapid hydrolysis reaction, liberating toxic and irritating gases, including hydrogen chloride gas and hydrogen fluoride.[2] This reaction is exothermic and can cause pressure buildup in sealed containers.

Thermal Stability: While stable under recommended storage conditions, exposure to excess heat should be avoided.[2][3] Thermal decomposition can lead to the release of hazardous vapors and gases, such as carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[2]

Quantitative Stability Data Summary

Quantitative data on the long-term stability and degradation kinetics of this compound is not extensively available in public literature. However, based on its chemical properties as a reactive acyl chloride, the following table summarizes its known stability characteristics and recommended storage parameters.

| Parameter | Value / Recommendation | Source |

| Appearance | Light red liquid | [2][3] |

| Melting Point | -22 °C / -7.6 °F | [2] |

| Boiling Point | 84 - 85 °C @ 16 mmHg | [2][4] |

| Flash Point | 95 °C / 203 °F | [2] |

| Density | 1.416 g/mL at 25 °C | [4] |

| Moisture Sensitivity | Highly sensitive; reacts with water. | [2][3][5] |

| Recommended Storage Temperature | Cool place. Some suppliers recommend 2-8°C. | [2][3][5] |

| Recommended Atmosphere | Store under an inert gas, such as Argon. | [5] |

| Container | Tightly closed in original packaging. | [2][3][5] |

Incompatible Materials and Hazardous Reactions

To prevent hazardous reactions and maintain the purity of the compound, contact with the following substances must be strictly avoided:

-

Water and Moist Air: Leads to hydrolysis and the release of toxic gases.[2][3]

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[2]

-

Strong Reducing Agents: Incompatible.[2]

-

Strong Bases: Can cause violent reactions.[2]

-

Alcohols: Reacts to form esters, compromising the integrity of the acyl chloride.[2]

-

Amines: Reacts to form amides.[6]

Experimental Protocol: General Method for Assessing Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound under controlled conditions.

Materials:

-

This compound

-

Anhydrous solvent (e.g., acetonitrile, dioxane)

-

Deionized water

-

pH meter or titrator

-

Gas chromatograph (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector

-

Thermostatted reaction vessel

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the chosen anhydrous solvent. Prepare a series of calibration standards by diluting the stock solution.

-

Reaction Setup: In a thermostatted reaction vessel under an inert atmosphere, add a known volume of the anhydrous solvent. Allow the solvent to equilibrate to the desired temperature.

-

Initiation of Hydrolysis: At time zero (t=0), inject a known amount of deionized water into the reaction vessel, followed immediately by a known amount of the this compound stock solution. The amount of water should be in stoichiometric excess.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching (if necessary): Immediately quench the reaction in the aliquot to prevent further degradation before analysis. This could involve rapid cooling or reaction with a derivatizing agent.

-

Analysis: Analyze the samples using GC or HPLC to quantify the remaining this compound and the formation of the hydrolysis product, 2-(trifluoromethyl)benzoic acid.

-

Data Analysis: Plot the concentration of this compound against time to determine the rate of hydrolysis. This can be used to calculate the half-life of the compound under the tested conditions.

Visualizing Chemical Behavior and Handling

To further clarify the chemical instability and the necessary handling precautions, the following diagrams are provided.

Caption: Reaction pathway for the hydrolysis of this compound.

References

Methodological & Application

Application Notes: Acylation of Primary Alcohols with 2-(Trifluoromethyl)benzoyl Chloride

Introduction

The acylation of alcohols to form esters is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and materials. The introduction of a 2-(trifluoromethyl)benzoyl group can significantly modify a molecule's biological and physical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the acyl chloride, making 2-(trifluoromethyl)benzoyl chloride a potent acylating agent. These application notes provide a comprehensive protocol for the acylation of primary alcohols using this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Reaction and Mechanism

The acylation of a primary alcohol with this compound proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically facilitated by a base, such as pyridine or triethylamine, which serves both to activate the alcohol and to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group.

Caption: General mechanism for the base-promoted acylation of a primary alcohol.

Experimental Protocol

This protocol outlines a general procedure for the acylation of a primary alcohol with this compound using pyridine as a base.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.2 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.[1]

-

Slowly add this compound (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by carefully adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (twice).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.[1]

Caption: Workflow for the acylation of a primary alcohol.

Data Presentation

While specific data for the acylation of primary alcohols with this compound is not extensively published, the following table presents representative data from analogous acylation reactions of primary alcohols. These values can serve as a general guideline for expected outcomes.

| Substrate (Primary Alcohol) | Acylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) |

| Benzyl Alcohol | 2,3,4,5-Tetrafluorobenzoyl Chloride | Pyridine | DCM | 2-4 | High |

| 1-Butanol | Benzoyl Chloride | TMEDA | DCM | < 0.5 | >95 |

| 1-Octanol | Acetyl Chloride | Bi(OTf)₃ | MeCN | 1 | 98 |

| 2-Phenylethanol | Benzoyl Chloride | CuO | Neat | 0.5 | 95 |

Data is representative of similar acylation reactions and may vary for this compound.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous. Acyl chlorides are sensitive to moisture.

-

Increase the reaction time or slightly warm the reaction mixture if the starting material is not fully consumed.

-

Consider using a more potent catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts along with a stoichiometric base like triethylamine.

-

-

Incomplete Reaction:

-

Verify the purity and reactivity of the this compound.

-

For sterically hindered primary alcohols, longer reaction times or a stronger catalyst system may be necessary.

-

-

Side Reactions:

-

The formation of symmetric anhydrides from the acyl chloride can occur in the presence of moisture.

-

If the primary alcohol is part of a diol, competitive acylation at other hydroxyl groups may occur. Careful control of stoichiometry is crucial for selective reactions.[2]

-

References

Application Notes and Protocols: Synthesis of N-Substituted Amides via Reaction of 2-(Trtrifluoromethyl)benzoyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals and functional materials. The reaction of acyl chlorides with primary amines is a robust and widely utilized method for the formation of N-substituted amides. This application note details the synthesis of a specific class of amides, N-substituted-2-(trifluoromethyl)benzamides, through the reaction of 2-(trifluoromethyl)benzoyl chloride with various primary amines. The presence of the trifluoromethyl group can significantly influence the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity, making these compounds valuable targets in drug discovery and materials science.[1] This document provides detailed experimental protocols, quantitative data on reaction yields, and visualizations of the reaction mechanism and experimental workflow.

Reaction Principle

The synthesis of amides from acyl chlorides and primary amines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[][3]

Data Presentation

The following table summarizes the reaction of this compound with a selection of primary amines under standardized conditions, showcasing the scope and efficiency of this transformation.

| Entry | Primary Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Aniline | N-phenyl-2-(trifluoromethyl)benzamide | 1 | Room Temp. | >95 (conversion) |

| 2 | Benzylamine | N-benzyl-2-(trifluoromethyl)benzamide | 1 | Room Temp. | High (not quantified) |

| 3 | 4-(1H-1,2,4-triazol-1-yl)aniline | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | 2 | Room Temp. | 56 |

| 4 | 3-(Trifluoromethyl)aniline | N-(3-(trifluoromethyl)phenyl)-2-(trifluoromethyl)benzamide | Not Specified | Not Specified | 66.4 |

| 5 | Pyrrolidine | (Pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | 1 | Room Temp. | Good (not quantified) |

Note: The data presented is a compilation from various sources and reaction conditions may vary slightly. The yields for entries 1, 2, and 5 were reported as high conversions or good yields without specific percentages.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-2-(trifluoromethyl)benzamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv.)

-

Primary amine (1.0 equiv.)

-

Triethylamine (1.1 equiv.)

-

Dichloromethane (DCM) or Cyrene™[4] (sufficient to make a 0.5-1 M solution)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography (if necessary)

Procedure:

-

To a stirred solution of the primary amine (1.0 equiv.) in the chosen solvent at 0 °C, add triethylamine (1.1 equiv.).

-

Slowly add a solution of this compound (1.0 equiv.) in the same solvent to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Example Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide:

To a solution of 4-(1H-1,2,4-triazol-1-yl)aniline in dichloromethane, triethylamine is added. The mixture is stirred at room temperature, and a solution of this compound in dichloromethane is added dropwise. The reaction is stirred for 2 hours at room temperature. After completion, the reaction is worked up as described in the general protocol to yield the desired product.

Visualizations

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction between this compound and a primary amine.

Caption: General mechanism of amide synthesis from this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis of N-substituted-2-(trifluoromethyl)benzamides.

Caption: A typical workflow for the synthesis of N-substituted-2-(trifluoromethyl)benzamides.

Conclusion

The reaction of this compound with primary amines provides a reliable and efficient method for the synthesis of N-substituted-2-(trifluoromethyl)benzamides. The reaction proceeds under mild conditions and generally affords good to excellent yields of the desired products. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for applications in drug discovery and materials science. The versatility of this reaction allows for the facile generation of a diverse library of amides with the potential for a wide range of biological activities and material properties.

References

Application Notes and Protocols: Esterification of Phenols with 2-(Trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of phenols is a fundamental transformation in organic synthesis, yielding valuable phenolic esters. These compounds are significant in medicinal chemistry and materials science due to their unique electronic and physiological properties. The introduction of a trifluoromethyl group, as is the case with 2-(trifluoromethyl)benzoyl chloride, can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed protocol for the esterification of phenols with this compound, primarily based on the principles of the Schotten-Baumann reaction.

The Schotten-Baumann reaction is a widely used method for the synthesis of esters and amides from acyl chlorides and alcohols or amines, respectively.[1][2][3] When applied to phenols, the reaction is typically conducted in the presence of a base, such as aqueous sodium hydroxide or pyridine.[4] The base serves a dual purpose: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct generated during the reaction.[5]

The electron-withdrawing nature of the trifluoromethyl group on the benzoyl chloride is expected to increase the electrophilicity of the carbonyl carbon, potentially leading to a more facile reaction compared to unsubstituted benzoyl chloride.[6]

Data Presentation

The following tables summarize representative quantitative data for the esterification of various phenols with benzoyl chloride derivatives under typical Schotten-Baumann conditions. While specific data for this compound is limited in readily available literature, these values provide a general expectation for reaction efficiency.

Table 1: Esterification of Phenols with Benzoyl Chloride using Aqueous NaOH

| Phenol Substrate | Base | Solvent | Reaction Time (min) | Temperature (°C) | Yield (%) |

| Phenol | 10% aq. NaOH | Water/DCM | 15 - 30 | Room Temp. | >90 |

| p-Cresol | 10% aq. NaOH | Water/DCM | 15 - 30 | Room Temp. | >90 |

| p-Nitrophenol | 10% aq. NaOH | Water/DCM | 30 - 60 | Room Temp. | 85-95 |

| 2,4-Dichlorophenol | 10% aq. NaOH | Water/DCM | 30 - 60 | Room Temp. | 80-90 |

Note: DCM (Dichloromethane) can be used as an organic co-solvent in a two-phase system.[1] Data is representative and compiled from general textbook procedures and analogous reactions.

Table 2: Esterification of Phenols with Benzoyl Chloride using Pyridine

| Phenol Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Phenol | Pyridine | Pyridine or DCM | 1 - 3 | 0 to Room Temp. | >90 |

| o-Cresol | Pyridine | Pyridine or DCM | 1 - 3 | 0 to Room Temp. | 85-95 |

| p-Methoxyphenol | Pyridine | Pyridine or DCM | 1 - 3 | 0 to Room Temp. | >90 |

| Salicylaldehyde | Pyridine | Pyridine or DCM | 2 - 4 | 0 to Room Temp. | 80-90 |

Note: Pyridine can act as both the base and the solvent. Data is representative and compiled from general textbook procedures and analogous reactions.

Experimental Protocols

Two primary protocols based on the Schotten-Baumann reaction are provided below. The choice of method often depends on the reactivity of the phenol and the desired reaction conditions.

Protocol 1: Esterification using Aqueous Sodium Hydroxide

This method is robust and suitable for a wide range of phenols. The use of a two-phase system (water and an organic solvent) is common.[1]

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.05 - 1.2 eq)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Diethyl Ether

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, separatory funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 eq) in a minimal amount of dichloromethane.

-

Add 10% aqueous sodium hydroxide solution (approximately 2-3 equivalents relative to the phenol). Stir the biphasic mixture vigorously for 10-15 minutes at room temperature to form the sodium phenoxide.

-

Cool the mixture in an ice bath (0-5 °C).

-

Slowly add this compound (1.05 - 1.2 eq) dropwise to the vigorously stirred mixture. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with a fresh portion of dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (to neutralize any remaining NaOH), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude ester can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Esterification using Pyridine

This method is particularly useful for phenols that may be sensitive to strong aqueous base. Pyridine acts as both the base and often as the solvent.

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.05 - 1.2 eq)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM) (optional, as a co-solvent)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, and other standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon).

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous pyridine (3-5 eq). If desired, anhydrous dichloromethane can be added as a co-solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.05 - 1.2 eq) dropwise via an addition funnel over 15-30 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Carefully wash the organic solution with cold 1 M HCl to remove pyridine. Repeat the acid wash until the aqueous layer is acidic.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude ester by recrystallization or silica gel column chromatography.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Chemical transformation in the esterification of phenols.

Caption: General experimental workflow for the esterification.

References

Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles Using 2-(Trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry and agrochemical research. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity, bioavailability, and pharmacokinetic profile of molecules. 2-(Trifluoromethyl)benzoyl chloride is a versatile building block for the synthesis of a variety of trifluoromethylated heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of key trifluoromethylated heterocycles, including quinazolinones, benzoxazinones, and oxadiazoles, using this reagent.

I. Synthesis of 2-(Trifluoromethyl)-3,1-Benzoxazin-4-ones

2-(Trifluoromethyl)-3,1-benzoxazin-4-ones are important intermediates in the synthesis of various biologically active compounds, particularly 2-trifluoromethyl-4(3H)-quinazolinones. The synthesis involves the cyclocondensation of anthranilic acid derivatives with this compound.

Experimental Protocol: General Procedure for the Synthesis of 2-(Trifluoromethyl)-3,1-Benzoxazin-4-ones

A solution of an appropriately substituted anthranilic acid (1.0 eq.) and a base such as pyridine or triethylamine (1.1-2.0 eq.) in a suitable solvent like pyridine, chloroform, or toluene is prepared. To this solution, this compound (1.0-1.2 eq.) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified period. Upon completion, the reaction mixture is worked up by pouring it into ice-water, followed by filtration to collect the crude product. The solid is then washed with a sodium bicarbonate solution and water, and subsequently recrystallized from a suitable solvent (e.g., ethanol/ether) to afford the pure 2-(trifluoromethyl)-3,1-benzoxazin-4-one.

Quantitative Data Summary

| Entry | Anthranilic Acid Derivative | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | Anthranilic acid | Pyridine | Pyridine | 1 | RT | High | [1] |

| 2 | Anthranilic acid | Triethylamine | Chloroform/DMF | 6 | RT | 86 (analogous) | [2] |

Note: Yields are for analogous reactions with benzoyl chloride and are expected to be similar for this compound.

Reaction Workflow

Caption: Synthesis of 2-(Trifluoromethyl)-3,1-benzoxazin-4-ones.

II. Synthesis of 2-Trifluoromethyl-4(3H)-quinazolinones

2-Trifluoromethyl-4(3H)-quinazolinones are a class of heterocycles with significant pharmacological interest. They are commonly synthesized by the reaction of 2-(trifluoromethyl)-3,1-benzoxazin-4-ones with various primary amines or ammonia.

Experimental Protocol: General Procedure for the Synthesis of 2-Trifluoromethyl-4(3H)-quinazolinones

A mixture of 2-(trifluoromethyl)-3,1-benzoxazin-4-one (1.0 eq.) and a primary amine or ammonium acetate (1.0-1.2 eq.) is heated in a suitable solvent, such as glacial acetic acid or ethanol, under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent and recrystallized to afford the pure 2-trifluoromethyl-4(3H)-quinazolinone derivative.

Quantitative Data Summary

| Entry | Amine | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | Aniline Derivatives | Acetic Acid | 5-8 | Reflux | Good | [3] |

| 2 | Hydrazine Hydrate | Ethanol | 2 | Reflux | - | [4] |

| 3 | Ammonium Acetate | Acetic Acid | 4 | Reflux | High | [3] |

Note: Yields are reported as "good" or "high" in the cited literature for analogous compounds.

Reaction Workflow

Caption: Synthesis of 2-Trifluoromethyl-4(3H)-quinazolinones.

III. Synthesis of 2-Aryl-5-(2-trifluoromethylphenyl)-1,3,4-oxadiazoles

1,3,4-Oxadiazoles are another important class of five-membered heterocycles with a wide range of biological activities. The synthesis of 2-aryl-5-(2-trifluoromethylphenyl)-1,3,4-oxadiazoles can be achieved through the cyclodehydration of N-aroyl-N'-(2-trifluoromethylbenzoyl)hydrazines.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-5-(2-trifluoromethylphenyl)-1,3,4-oxadiazoles

Step 1: Synthesis of N'-Aroyl-2-(trifluoromethyl)benzohydrazide To a solution of an aroylhydrazide (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane containing a base (e.g., triethylamine), this compound (1.0 eq.) is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete. The resulting diacylhydrazine is then isolated by precipitation and filtration.

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole The N'-aroyl-2-(trifluoromethyl)benzohydrazide (1.0 eq.) is heated in a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at an elevated temperature for several hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the pure 2-aryl-5-(2-trifluoromethylphenyl)-1,3,4-oxadiazole.

Quantitative Data Summary

| Entry | Aroylhydrazide | Dehydrating Agent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | Benzohydrazide | POCl₃ | 6-24 | 55 | 40-76 (analogous) | [5] |

| 2 | Substituted Benzohydrazides | POCl₃ | - | Reflux | - | [6] |

| 3 | Various Aroylhydrazides | TBTU/DIEA | - | 50 | 40-90 (analogous) | [7] |

Note: Yields are for analogous reactions and may vary depending on the specific substrates.

Reaction Workflow

Caption: Synthesis of 2-Aryl-5-(2-trifluoromethylphenyl)-1,3,4-oxadiazoles.

Conclusion

This compound serves as a valuable and versatile reagent for the synthesis of a diverse range of trifluoromethylated heterocycles. The protocols outlined in these application notes provide robust and adaptable methods for the preparation of quinazolinones, benzoxazinones, and oxadiazoles. By leveraging these synthetic strategies, researchers can efficiently access novel compounds with potential applications in drug discovery and agrochemical development. Further exploration of the reaction conditions and substrate scope will undoubtedly lead to the discovery of new and potent biologically active molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates

Introduction

2-(Trifluoromethyl)benzoyl chloride is a versatile chemical reagent widely employed in the synthesis of pharmaceutical intermediates.[1][2] Its utility stems from its function as an acylating agent, enabling the introduction of the 2-(trifluoromethyl)benzoyl group into various molecules.[1] This moiety is of particular interest in drug discovery and development due to the unique properties conferred by the trifluoromethyl (CF3) group. The high electronegativity and lipophilicity of the CF3 group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Consequently, this compound serves as a key building block in the synthesis of a range of therapeutic agents, including anti-inflammatory drugs and kinase inhibitors for cancer therapy.[1]

Application in the Synthesis of Kinase Inhibitor Scaffolds

A prominent application of this compound is in the synthesis of benzamide-containing scaffolds, which are central to many targeted cancer therapies. These therapies often involve the inhibition of specific kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

The 2-(trifluoromethyl)benzoyl group can be a critical component of the pharmacophore that binds to the kinase active site. For instance, multi-kinase inhibitors like Sorafenib and Regorafenib, used in the treatment of various cancers, feature a trifluoromethylphenyl moiety.[3][4] While their synthesis often involves the use of an isocyanate derivative, the underlying benzamide linkage is a key structural feature that can be formed using reagents like this compound.

The general reaction involves the acylation of an appropriate amine with this compound to form a stable amide bond. This reaction is a fundamental transformation in organic synthesis and is widely applicable to the construction of diverse pharmaceutical intermediates.

Key Pharmaceutical Intermediates and Final Drug Products

| Pharmaceutical Intermediate | Final Drug Product (Class) | Therapeutic Area |

| N-(Aryl)-2-(trifluoromethyl)benzamides | Kinase Inhibitors | Oncology |

| 2-(Trifluoromethyl)benzamide | Building block for various APIs | Various |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-2-(trifluoromethyl)benzamide

This protocol describes a general method for the acylation of an aromatic amine with this compound to yield an N-aryl-2-(trifluoromethyl)benzamide, a common intermediate in the synthesis of kinase inhibitors.

Materials:

-

This compound

-

Substituted aniline derivative

-

Triethylamine (Et3N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, etc.)

Procedure:

-

To a stirred solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of this compound (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the pure N-aryl-2-(trifluoromethyl)benzamide.

Quantitative Data for a Representative Reaction:

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield | Purity | Reference |

| 2-Fluorobenzoyl chloride | 2,3-Difluoroaniline | N-(2,3-Difluorophenyl)-2-fluorobenzamide | Not specified | Not specified | 88% | Not specified | [5] |

| o-Trifluoromethyl benzoyl chloride | Ammonia water | 2-Trifluoromethyl benzamide | Not specified | Not specified | 95.2% | 97.3% (HPLC) | [6] |

Visualization of Synthetic Workflow and Biological Pathways

Caption: Synthetic workflow for N-Aryl-2-(trifluoromethyl)benzamides.

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

Caption: Inhibition of the VEGFR signaling pathway.

References

- 1. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

Application of 2-(Trifluoromethyl)benzoyl Chloride in Agrochemical Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 2-(trifluoromethyl)benzoyl chloride and its derivatives as key intermediates in the synthesis of modern agrochemicals. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final products, making these building blocks highly valuable in the development of effective crop protection agents.[1][2][3] This report focuses on the synthesis of two prominent insecticides, Chlorantraniliprole and Flubendiamide, detailing their synthetic protocols, quantitative data, and modes of action.

Overview of this compound in Agrochemicals

This compound is a highly reactive and versatile reagent used to introduce the 2-(trifluoromethyl)benzoyl moiety into larger, more complex molecules.[3] This structural motif is found in a number of active ingredients for both herbicides and pesticides.[1][2][3] The trifluoromethyl group is a common feature in modern pesticides, with a significant portion of recently launched agrochemicals containing fluorine.[3]

The primary precursor for this intermediate is 2-(trifluoromethyl)benzoic acid, which is typically converted to the acid chloride using chlorinating agents like thionyl chloride or oxalyl chloride.[3][4]

Case Study 1: Synthesis of Chlorantraniliprole

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class.[5] Its synthesis involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[5] While this compound is not directly used in the final coupling step, analogous structures and synthetic strategies are employed in the creation of the core benzamide moiety, highlighting the importance of substituted benzoyl chlorides in this class of insecticides.

Experimental Protocol: Synthesis of Chlorantraniliprole

This protocol outlines a common laboratory-scale synthesis for the final coupling step.

Reaction: Amide coupling of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[5]

Reagents and Materials:

-

3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

-

2-amino-5-chloro-N,3-dimethylbenzamide

-

Methanesulfonyl chloride (MsCl)

-

3-Methylpyridine (or other suitable base)

-

Acetonitrile (anhydrous)

-

Standard aqueous work-up solutions (e.g., water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a clean, dry reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in anhydrous acetonitrile.[2]

-

Add 3-methylpyridine to the reaction mixture.[2]

-

Cool the mixture to approximately -5°C to 0°C using an ice-salt bath.[2]

-

Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5°C and 0°C.[2]

-

After the addition is complete, stir the mixture at this temperature for about 15 minutes.[2]

-

Gradually warm the reaction to 50°C and maintain for approximately 4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).[2]

-

Upon completion, perform a standard aqueous work-up. Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.[2]

-

Concentrate the organic layer under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by recrystallization or column chromatography to yield pure chlorantraniliprole.[2]

Quantitative Data: Chlorantraniliprole Synthesis

| Step | Reactants | Product | Reported Yield | Purity |

| Amide Coupling | 3-bromo-1-(3-chloropyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamide | Chlorantraniliprole | 86% - 91.5% | >97% |

Note: Yields can vary based on reaction scale and purification methods.[6][7]

Synthetic Workflow for Chlorantraniliprole

Caption: Convergent synthesis pathway for Chlorantraniliprole.

Case Study 2: Synthesis of Flubendiamide

Flubendiamide is another important insecticide that belongs to the phthalic acid diamide class.[3] Its synthesis showcases the use of a substituted benzoyl chloride derivative in the formation of the final amide linkage.

Experimental Protocol: Synthesis of Flubendiamide

The commercial synthesis of flubendiamide is a three-step process involving amide coupling sequences.[8]

Step 1: Formation of Monoamide Acid

-

Reaction: 3-Iodophthalic anhydride is reacted with 2-methyl-4-heptafluoroisopropylaniline.[8]

-

Procedure: A mixture of 3-iodophthalic anhydride and 2-methyl-4-heptafluoroisopropylaniline is heated in acetic acid at 100°C to form the monoamide acid.[8]

Step 2: Activation to Acid Chloride

-

Reaction: The monoamide acid is converted to its corresponding acid chloride.[8]

-

Procedure: The monoamide acid is treated with thionyl chloride in toluene at 70°C.[8]

Step 3: Final Amide Coupling

-

Reaction: The acid chloride is coupled with 1,1-dimethyl-2-(methylsulfonyl)ethylamine.[8]

-

Procedure: The acid chloride intermediate is reacted with 1,1-dimethyl-2-(methylsulfonyl)ethylamine in dichloromethane with triethylamine at a temperature of 0-20°C to yield crude flubendiamide.[8] The crude product is then purified.

Quantitative Data: Flubendiamide Synthesis

| Step | Reactants | Product | Reported Purity |

| Oxidation of Flubendiamide Sulfide | 3-Iodo-N2-(2-methyl-1-(methylthio) propan-2-yl)-N1-(2-methyl-4-(perfluoro propan-2-yl) phenyl) Phthalamide, Hydrogen Peroxide | Flubendiamide | 98.1% - 98.8% (HPLC) |

Note: This data represents the purity of Flubendiamide obtained from the oxidation of a precursor, a common final step in some synthetic routes.[9]

Synthetic Workflow for Flubendiamide

Caption: A three-step amide coupling sequence for Flubendiamide synthesis.

Mode of Action: Ryanodine Receptor Modulation

Both chlorantraniliprole and flubendiamide exert their insecticidal effects by targeting the ryanodine receptors (RyRs) in insect muscle cells.[1][3][10][11] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum.

Mechanism of Action:

-

Binding to Ryanodine Receptor: The insecticide molecule binds to a specific site on the insect ryanodine receptor.[11] This binding is highly selective for insect RyRs over mammalian isoforms, which contributes to the low mammalian toxicity of these compounds.[1][11]

-

Receptor Activation: Binding of the insecticide locks the ryanodine receptor in an open conformation.[1]

-

Uncontrolled Calcium Release: This leads to the uncontrolled release of stored calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of the muscle cells.[1][10]

-

Muscle Contraction and Paralysis: The sudden and sustained increase in intracellular Ca2+ concentration causes uncontrolled muscle contraction, leading to paralysis.[10][11]

-

Cessation of Feeding and Death: The paralyzed insect is unable to feed and eventually dies.[3]

Signaling Pathway of Diamide Insecticides

Caption: Mode of action of diamide insecticides on insect ryanodine receptors.

Conclusion

This compound and related structures are indispensable building blocks in the synthesis of highly effective and selective modern insecticides. The examples of chlorantraniliprole and flubendiamide highlight the successful incorporation of fluorinated moieties to achieve potent agrochemical activity. The detailed protocols and understanding of the mode of action are crucial for the continued development of novel and improved crop protection solutions.

References

- 1. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents [patents.google.com]

- 8. Flubendiamide (Ref: NNI-0001) [sitem.herts.ac.uk]

- 9. “A Process For Preparation Of Flubendiamide And Its Intermediates” [quickcompany.in]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Schotten-Baumann Reaction Conditions for 2-(Trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the Schotten-Baumann reaction utilizing 2-(Trifluoromethyl)benzoyl chloride. This versatile chemical transformation is instrumental in the synthesis of a wide array of amides and esters, which are pivotal intermediates in medicinal chemistry and drug development. The protocols outlined herein are designed to serve as a comprehensive guide for achieving high-yield, high-purity products.

Introduction to the Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides and esters.[1] It typically involves the acylation of an alcohol or amine with an acid chloride in the presence of a base.[2] The reaction is often carried out in a two-phase solvent system, comprising an organic solvent and water, which is referred to as "Schotten-Baumann conditions".[1][3] The base, usually an aqueous solution of sodium hydroxide or pyridine, serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[4][5]

The use of this compound as the acylating agent allows for the introduction of the trifluoromethylbenzoyl moiety, a common structural motif in many pharmaceutically active compounds due to its unique electronic and lipophilic properties.

Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (or the oxygen atom of the alcohol) attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.[6]

-

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: The protonated amide (or ester) is then deprotonated by the base to yield the final product.

Experimental Protocols

The following are generalized protocols for the Schotten-Baumann reaction with this compound for the synthesis of amides and esters. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Synthesis of N-Substituted-2-(trifluoromethyl)benzamides

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane).

-

To this solution, add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).

-

Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add this compound (1.0-1.2 eq.) dropwise to the reaction mixture over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for the Synthesis of Phenyl-2-(trifluoromethyl)benzoates

This protocol outlines a typical procedure for the reaction of this compound with a phenol.

Materials:

-

This compound

-

Phenol

-